molecular formula C9H6O B1209956 2-Ethynylbenzaldehyde CAS No. 38846-64-9

2-Ethynylbenzaldehyde

Cat. No. B1209956
CAS RN: 38846-64-9
M. Wt: 130.14 g/mol
InChI Key: ZEDSAJWVTKUHHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethynylbenzaldehyde and its derivatives often involves catalytic methods that enable the efficient generation of complex polycyclic compounds. For example, the use of ZnCl2 catalysis has been demonstrated in the selective synthesis of naphthalene derivatives through [4 + 2] benzannulation reactions with alkynes, showcasing its utility in constructing aromatic compounds with moderate to good yields (Fang et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-Ethynylbenzaldehyde facilitates various tandem reactions, leading to the synthesis of functionalized cyclic compounds. The ethynyl group plays a crucial role in these reactions, enabling the formation of complex structures with relative ease. Studies have highlighted its effectiveness in generating functionalized polyacetylenes through Rh(I) catalyzed polymerization, indicating the compound's potential for producing polymers with desirable properties (Sedláček et al., 2017).

Chemical Reactions and Properties

2-Ethynylbenzaldehyde undergoes various chemical reactions, including cyclization and benzannulation, to form heteroaromatic compounds and naphthalene derivatives. These reactions are often catalyzed by metals such as indium, palladium, and gold, highlighting the compound's reactivity and utility in organic synthesis. The compound's ability to participate in three-component reactions further underscores its versatility in synthesizing complex molecular architectures (Yanada et al., 2008).

Physical Properties Analysis

Although specific studies directly detailing the physical properties of 2-Ethynylbenzaldehyde were not identified in this search, its molecular structure suggests it possesses typical aromatic aldehyde physical properties such as a crystalline form, a distinct melting point, and solubility characteristics influenced by the ethynyl group's presence. These properties are essential for its handling and application in various synthetic procedures.

Chemical Properties Analysis

The chemical properties of 2-Ethynylbenzaldehyde, including its reactivity towards nucleophiles and electrophiles, are central to its utility in organic synthesis. Its ability to undergo catalyzed reactions, such as oxidative cyclization under aerobic conditions to synthesize O-heterocycles, demonstrates its chemical versatility and the role of its ethynyl group in facilitating diverse transformations (Park et al., 2011).

Scientific Research Applications

Synthesis of Complex Cyclic Compounds

2-Ethynylbenzaldehyde is a versatile building block for generating functionalized polycyclic compounds, especially heterocycles. It facilitates the efficient construction of these compounds through tandem reactions, due to its simple procedures, high efficiency, and superior atom economy (Wang, Kuang & Wu, 2012).

Development of Bioconjugates

2-Ethynylbenzaldehydes (2-EBA) have been used for selective modification of the N-terminus of peptides and proteins. This method facilitates the production of well-defined bioconjugates, offering a useful tool for single-site modification in peptides and proteins (Deng et al., 2020).

Advancements in Organic Chemistry

The compound has been employed in various organic synthesis methods:

  • Facilitating Cu-catalyzed intramolecular annulation for synthesizing 3-hydroxy-1-indanones (He et al., 2018).
  • Enabling one-pot synthesis of aromatic fused 2,3-dihydroindanones (Li et al., 2013).
  • Catalyzing [4 + 2] benzannulation for selective synthesis of naphthalene derivatives (Fang et al., 2011).

Environmental Applications

2-Ethynylbenzaldehyde has been utilized in environmentally friendly synthesis methods, such as the catalyst and additive-free cyclization of ortho-alkynylarylaldimines in water to access isoquinolines (Yang et al., 2020).

Safety And Hazards

2-Ethynylbenzaldehyde is classified as a combustible liquid . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .

Future Directions

2-Ethynylbenzaldehyde has been used for N-terminal selective modification of peptides and proteins . This strategy is promising for single-site modification methods and could be a future direction for research and development .

properties

IUPAC Name

2-ethynylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDSAJWVTKUHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348726
Record name 2-ethynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylbenzaldehyde

CAS RN

38846-64-9
Record name 2-ethynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynylbenzaldehyde
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Synthesis routes and methods I

Procedure details

The protected ethynyl benzaldehyde was prepared as follows. In a 50 ml. two-necked round bottom flask equipped with a magnetic stirring bar, argon inlet, and a reflux condenser was placed 1.62 g. (0.0087 mol.) of bromobenzaldehyde and 28.3 ml. dry pyridine. The pyridine had been dried over sodium hydroxide pellets and distilled. The flask was purged with argon while stirring and 1.58 g. (0.0084 mol.) of the copper acetylide salt was added during the argon flush. Upon addition of the copper acetylide salt, the reaction mixture became reddish amber in color. The contents were heated in a wax bath at 127.8° C. for eighteen hours. Caution was taken to prevent particles from burning on the sides of the flask by keeping the wax bath below the reaction mixture's volume line. As the reaction progressed, the color of solution turned from a reddish to brownish amber and a darkly colored precipitate had formed. Upon completion of the reaction the solution was cooled and quenched with 85 ml. of deionized water. The precipitate was isolated by suction filtration and washed with approximately 70 ml. of deionized water. Immediately after the wash solution hit the floor of the receiving flask, a tan in color precipitate came out of solution. Upon further addition of wash solution, the precipitate became lighter in color and brown oil droplets lined the bottom of the erlenmeyer flask. What remained on the filter paper was a brownish black precipitate which was subsequently washed with 120 ml. of ether. The ethereal wash solution became tan in color. The combined ethereal and aqueous wash solutions were transferred to a 1000 ml. separatory funnel for separation. After mixing of the ethereal layer and the aqueous layer, the ether layer became darker in color while the aqueous layer took on a light yellowish green color. Two additional extractions with ether, 40 ml. each, were done on the aqueous layer. The combined ether extracts were washed successively with 50 ml. each of 0.1 N. hydrochloric acid, 5% sodium bicarbonate, and deionized water, and dried over magnesium sulfate. The dried ethereal solution was placed in a rotary evaporate at 30° C.; however, not all the solvent evaporated. What remained in the round bottom flask was a brownish amber liquid with an odor characteristic of pyridine. This was put under vacuum (3 mm.) at 75° C. Only a few milliliters of solvent were pulled over; the product remained in solution.
Quantity
0.0087 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0084 mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-trimethylsilanylethynyl-benzaldehyde (6 g, 29.70 mmol) in N,N-dimethylformamide (10 mL) was added potassium fluoride (1 g, 17.2 mmol). The reaction mixture was stirred at room temperature for 30 minutes. The resulting solution was poured into water, and then extracted with dichloromethane. The collected organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. Flash chromatography (RediSep® Flash column, 230-400 mesh, 0-25% ethyl acetate in hexane) gave 2-ethynyl-benzaldehyde (2.8 g, 73%) as a white solid. MS (ESI+) cald for C9H6O [(M+H)+] 130, obsd. 131.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethynylbenzaldehyde

Citations

For This Compound
227
Citations
P Chen, G Tang, C Zhu, J Sun, X Wang… - Journal of the …, 2023 - ACS Publications
… Herein, we report 2-ethynylbenzaldehyde (EBA)-based TCIs for protein kinases and nonkinases (Figure 1B,C). By direct comparison with their Ar-SO 2 F counterparts, both in vitro and …
Number of citations: 7 pubs.acs.org
JR Deng, NCH Lai, KKY Kung, B Yang… - Communications …, 2020 - nature.com
… a N-terminal modification of YTSSSKNVVR 1a with 2-ethynylbenzaldehyde 2a. b Deconvoluted mass spectrum of the reaction mixture. c MS/MS spectrum of N-terminally modified …
Number of citations: 33 www.nature.com
CHN Lai - 2018 - theses.lib.polyu.edu.hk
… 2-ethynylbenzaldehyde 2a under mild reaction conditions (50 mM PBS buffer (pH 6.3) at 37 … amino-N-benzylpropanamide 1b with 2-ethynylbenzaldehyde 2a afforded the corresponding …
Number of citations: 2 theses.lib.polyu.edu.hk
Y Tokimizu, Y Ohta, H Chiba, S Oishi, N Fujii, H Ohno - Tetrahedron, 2011 - Elsevier
… 1).10, 11 We postulated that a fused perimidine skeleton could be readily constructed by copper-catalyzed annulation of 2-ethynylbenzaldehyde 1 with 1,8-diaminonaphthalene 2 (Eq. 2)…
Number of citations: 36 www.sciencedirect.com
T Sakamoto, A Numata, Y Kondo - Chemical and pharmaceutical …, 2000 - jstage.jst.go.jp
… In addition, it was found that 2-ethynylbenzaldehyde O-methyloximes underwent cyclization in the presence of primary and secondary alcohols to give 3-substituted isoquinolines. …
Number of citations: 33 www.jstage.jst.go.jp
Y Ohta, Y Ohta - … -Catalyzed Multi-Component Reactions: Synthesis of …, 2011 - Springer
… In this reaction, a copper-catalyzed Mannich-type reaction of a 2-ethynylbenzaldehyde 1 with paraformaldehyde 2 and a secondary amine 3 followed by imine formation with t-BuNH 2 4 …
Number of citations: 75 link.springer.com
M Mishra, D Twardy, C Ellstrom, KA Wheeler… - Green …, 2019 - pubs.rsc.org
… To find the optimal reaction conditions, we selected the 2-ethynylbenzaldehyde 1 and o-… for the multistep cyclization of 2-ethynylbenzaldehyde 1 and o-phenylenediamine 2a a …
Number of citations: 33 pubs.rsc.org
M Li, P Xing, Z Huang, B Jiang - Chinese Journal of Chemistry, 2013 - Wiley Online Library
… The intermolecular Pauson-Khand reaction between 2-ethynylbenzaldehyde and ethylene … synthesis of aromatic fused 2,3-dihydroindanones from 2-ethynylbenzaldehyde is achieved. …
Number of citations: 9 onlinelibrary.wiley.com
PN Anderson, JT Sharp - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
… Sulphonyl- and acyl-hydrazones of 2-ethynylbenzaldehyde cyclise in the presence of base to give isoquinoline N-imines in moderate yield. The suggested mechanism involves primary …
Number of citations: 22 pubs.rsc.org
BK Ghorai, S Menon, DL Johnson, JW Herndon - Organic Letters, 2002 - ACS Publications
… A variety of γ,δ-unsaturated carbene complexes that feature a stereogenic center at the β-carbon couple with 2-ethynylbenzaldehyde to afford hydrophenanthrene derivatives with a …
Number of citations: 25 pubs.acs.org

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